molecular formula C8H8O2S B8017946 3-(3-Methyl-2-thienyl)-2-propenoic acid

3-(3-Methyl-2-thienyl)-2-propenoic acid

Cat. No.: B8017946
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-UHFFFAOYSA-N
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Description

3-(3-Methyl-2-thienyl)-2-propenoic acid is an organic compound with the molecular formula C8H8O2S It is a derivative of acrylic acid, where the hydrogen atom at the 3-position is replaced by a 3-methyl-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-2-thienyl)-2-propenoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-thienyl)-2-propenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming 3-(3-Methyl-2-thienyl)propanoic acid.

    Substitution: The compound can undergo electrophilic substitution reactions at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3-(3-Methyl-2-thienyl)propanoic acid.

    Substitution: Various substituted thienyl derivatives depending on the electrophile used.

Scientific Research Applications

3-(3-Methyl-2-thienyl)-2-propenoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-thienyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)-2-propenoic acid: Similar structure but lacks the methyl group at the 3-position of the thienyl ring.

    3-(3-Methyl-2-thienyl)propanoic acid: Similar structure but with a saturated propanoic acid moiety instead of the unsaturated propenoic acid moiety.

Uniqueness

3-(3-Methyl-2-thienyl)-2-propenoic acid is unique due to the presence of both the thienyl ring and the propenoic acid moiety, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77741-66-3
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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